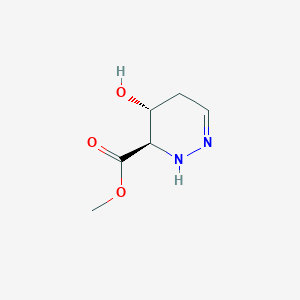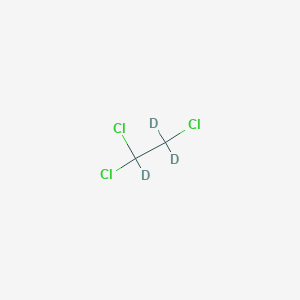
1,1,2-Trichloroethane (1,2,2-D3)
概述
描述
Synthesis Analysis
The synthesis of 1,1,2-trichloroethane from byproducts in the vinyl chloride process has been developed, showcasing the catalytic dehydrochlorination and subsequent reactions to form vinylidene chloride, 1,2-dichloroethylene, and hydrogen chloride. This process highlights the chemical transformations and the use of specific catalysts for synthesis (Lee, Kim, Lee, & Kang, 1976).
Molecular Structure Analysis
The molecular structure of 1,1,2-trichloroethane has been determined through gas-phase electron diffraction, revealing its asymmetry and providing detailed geometrical parameters such as bond lengths and angles. This analysis offers insight into the compound's structural characteristics (Huisman & Mijlhoff, 1974).
Chemical Reactions and Properties
The chemical behavior of 1,1,2-trichloroethane includes its transformation under various conditions, including reductive dechlorination to ethene in a bioreactor co-culture, demonstrating its potential for environmental remediation and the intricacies of microbial cooperation in detoxification processes (Mortan, Martín-González, Vicent, Caminal, Nijenhuis, Adrian, & Marco-Urrea, 2017).
Physical Properties Analysis
Studies on the ambient-pressure solid phase of 1,1,2-trichloroethane revealed its molecular dynamics, including configurational leaps involving changes in spatial orientation and structural conformation. This research contributes to understanding the disorder observed in solid phases and the dynamics of its molecules (Romanini, Mitsari, Tripathi, Serra, Zuriaga, Tamarit, & Macovez, 2018).
Chemical Properties Analysis
The detoxification of 1,1,2-trichloroethane to ethene through microbial action underscores the chemical's reactivity and the biological pathways for its transformation. This highlights the environmental implications and the role of microorganisms in breaking down chlorinated hydrocarbons (Mortan et al., 2017).
科学研究应用
-
Chemical Synthesis
-
Solvent Applications
-
Dehydrochlorination
安全和危害
1,1,2-Trichloroethane may be harmful by inhalation, ingestion, and skin contact. It is a respiratory and eye irritant. The Occupational Safety and Health Administration and National Institute for Occupational Safety and Health have set occupational exposure limits to 1,1,2-Trichloroethane at 10 ppm over an eight-hour time-weighted average36.
未来方向
The U.S. Environmental Protection Agency (EPA) designated 1,1,2-trichloroethane as a high priority chemical in December 2019 and the chemical is currently undergoing risk evaluation4. This suggests that future research and regulations will likely focus on further understanding its impact on human health and the environment.
Please note that this information is based on available resources and may not include all aspects of 1,1,2-Trichloroethane (1,2,2-D3).
属性
IUPAC Name |
1,1,2-trichloro-1,2,2-trideuterioethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3Cl3/c3-1-2(4)5/h2H,1H2/i1D2,2D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOXGVDOUJQMTN-FUDHJZNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501300666 | |
| Record name | Ethane-1,1,2-d3, 1,2,2-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501300666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2-Trichloroethane (1,2,2-D3) | |
CAS RN |
171086-93-4 | |
| Record name | Ethane-1,1,2-d3, 1,2,2-trichloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171086-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethane-1,1,2-d3, 1,2,2-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501300666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details

















Synthesis routes and methods IV
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

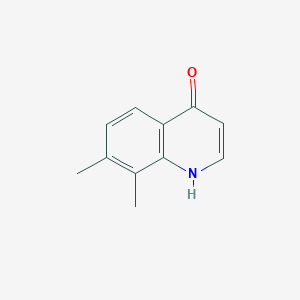
![5-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B61720.png)
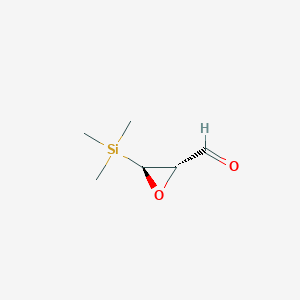
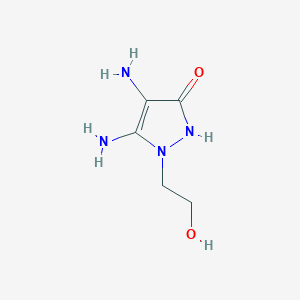
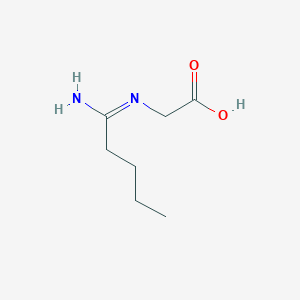
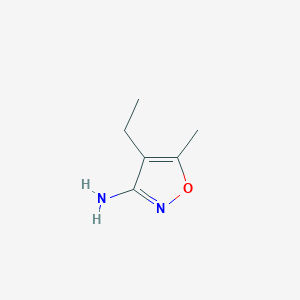

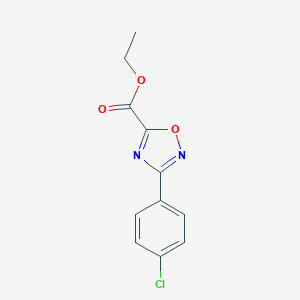
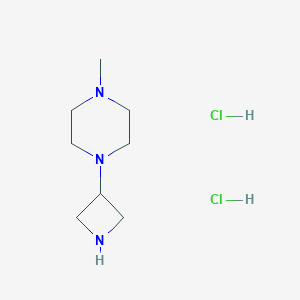
![2-Isopropyl-1H-benzo[d]imidazole-4,6-diol](/img/structure/B61738.png)
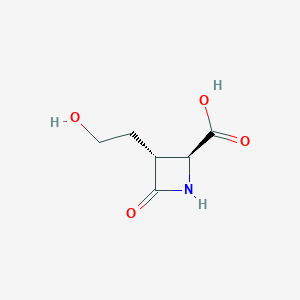
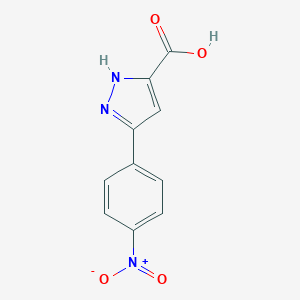
![2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B61750.png)
